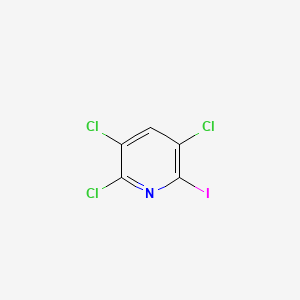

2,3,5-Trichloro-6-iodopyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,5-Trichloro-6-iodopyridine is a halogenated pyridine derivative Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5-Trichloro-6-iodopyridine can be synthesized through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, the reaction of pentachloropyridine with sodium iodide under microwave irradiation can yield 2,3,5,6-tetrachloro-4-iodopyridine . This compound can then be selectively dechlorinated to produce this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale halogenation reactions. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichloro-6-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms in the compound can be substituted by other nucleophiles.

Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

Oxidation Reactions: Although less common, the compound can also undergo oxidation under specific conditions.

Common Reagents and Conditions

Sonogashira Cross-Coupling: This reaction typically uses palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine.

Reduction: Reducing agents like lithium aluminum hydride can be used to selectively reduce the compound.

Major Products Formed

Alkynylated Pyridines: Formed through Sonogashira cross-coupling reactions.

Less Halogenated Pyridines: Formed through selective reduction reactions.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2,3,5-Trichloro-6-iodopyridine serves as an essential precursor in the synthesis of functionalized pyridines and quinolines. Its halogen substituents (chlorine and iodine) enhance its reactivity in cross-coupling reactions, particularly the Suzuki-Miyaura reaction12. This compound can be used to introduce aryl groups into various substrates, facilitating the development of new pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

Biological Applications

Inhibition Studies

Research indicates that derivatives of this compound exhibit potential as inhibitors of ecto-5'-nucleotidase, an enzyme involved in purine metabolism. This inhibition could have therapeutic implications for conditions such as cancer and other metabolic disorders1.

Case Study: Ecto-5'-Nucleotidase Inhibition

A study demonstrated that synthesized derivatives from this compound showed significant inhibitory activity against ecto-5'-nucleotidase in both human and rat models. This suggests potential applications in drug development targeting purine metabolism1.

Industrial Applications

Agrochemical Production

The compound is also utilized in the synthesis of agrochemicals. The presence of halogen atoms enhances its effectiveness as a pesticide or herbicide by increasing its reactivity and stability13.

Table 2: Industrial Uses of this compound

| Application Type | Description | Reference |

|---|---|---|

| Agrochemicals | Used in the production of pesticides and herbicides. | |

| Pharmaceuticals | Serves as a precursor for various drug candidates. |

Safety and Toxicity Considerations

While specific toxicity data for this compound is limited, compounds with similar structures often exhibit hazardous properties due to their halogen content. It is crucial to handle this compound with appropriate safety measures to mitigate risks associated with exposure1.

Mechanism of Action

The mechanism of action of 2,3,5-Trichloro-6-iodopyridine involves its ability to undergo nucleophilic substitution reactions. The electron-deficient nature of the pyridine ring, due to the presence of halogen atoms, makes it highly reactive towards nucleophiles. This reactivity is exploited in various chemical syntheses to introduce different functional groups into the pyridine ring.

Comparison with Similar Compounds

Similar Compounds

2,3,5,6-Tetrachloropyridine: Another halogenated pyridine with similar reactivity but lacks the iodine atom.

2,3,6-Trichloropyridine: A less halogenated derivative with different reactivity patterns.

Uniqueness

2,3,5-Trichloro-6-iodopyridine is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical properties. The iodine atom, in particular, makes the compound highly reactive in cross-coupling reactions, providing access to a wide range of functionalized pyridines .

Biological Activity

Introduction

2,3,5-Trichloro-6-iodopyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.

Synthesis of this compound

The compound can be synthesized through various methods involving halogenation and functionalization of pyridine derivatives. A notable synthesis route involves the selective lithiation of 2,3,5-trichloropyridine followed by iodination, resulting in the formation of this compound with good yields .

Antimicrobial Properties

Research indicates that halogenated pyridines exhibit significant antimicrobial activity. In particular, derivatives of pyridine have been shown to possess varying degrees of antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain pyridine derivatives can achieve Minimum Inhibitory Concentrations (MICs) as low as 1 µg/mL against pathogenic strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines. For example, benzimidazole derivatives with structural similarities to halogenated pyridines have demonstrated IC50 values below 10 mg/mL against human hepatocellular carcinoma (HePG2) and breast adenocarcinoma (MCF7) cell lines . Although specific data for this compound is limited, its structural analogs suggest potential efficacy in cancer treatment.

Case Studies

- Antibacterial Activity : A study involving a series of chlorinated pyridine derivatives found that compounds with multiple halogens exhibited enhanced antibacterial effects compared to their non-halogenated counterparts. The study reported MIC values indicating effective inhibition against resistant strains .

- Anticancer Screening : Another investigation assessed a library of halogenated pyridines for anticancer activity. The results indicated promising activity against several cancer types, with some compounds showing selective toxicity towards cancer cells while sparing normal cells .

| Compound | Activity | Tested Strains/Cell Lines | IC50/MIC Values |

|---|---|---|---|

| This compound | Antibacterial | E. coli, S. aureus | MIC < 1 µg/mL |

| Analog A | Anticancer | HePG2, MCF7 | IC50 < 10 mg/mL |

| Analog B | Antimicrobial | Various Gram-positive/negative strains | MIC < 4 µg/mL |

Properties

Molecular Formula |

C5HCl3IN |

|---|---|

Molecular Weight |

308.33 g/mol |

IUPAC Name |

2,3,5-trichloro-6-iodopyridine |

InChI |

InChI=1S/C5HCl3IN/c6-2-1-3(7)5(9)10-4(2)8/h1H |

InChI Key |

IWNBQRXESOHIHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)I)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.